molecular formula C23H31N3O4S B3007430 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate CAS No. 939241-30-2

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate

Cat. No. B3007430
CAS RN: 939241-30-2
M. Wt: 445.58
InChI Key: XQMJWRZPUCDUEA-UHFFFAOYSA-N
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Description

The compound , Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a piperazine ring, which is a common moiety in pharmaceuticals, linked to a dihydropyridine structure and a phenyl group with a methylthio substituent. The presence of these functional groups suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in various studies. For instance, the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene leads to carbonylation at a C–H bond in the piperazine ring, which is a novel approach to modifying this moiety . Additionally, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the formation of piperazine derivatives with different substituents, which are characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative . These compounds exhibit different molecular shapes and intermolecular interactions, which are crucial for understanding their potential biological activities. Similarly, the molecular structure of the compound would need to be characterized to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. The Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene is an example of a carbonylation reaction involving dehydrogenation and subsequent carbonylation at a C–H bond . The reactivity of such compounds can be influenced by the electronic nature of substituents on the piperazine and the pyridine rings. Understanding these reactions is essential for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture, while its hydrazide derivative forms a two-dimensional structure with strong hydrogen bonds . These properties, along with solubility, melting point, and stability, are important for the practical application of these compounds in biological systems.

Scientific Research Applications

Antimicrobial Activity

  • Compounds related to the specified chemical, especially those incorporating piperazine and dihydropyridine structures, have been synthesized and evaluated for their antimicrobial properties. For example, studies on 1,2,4-triazol-3-one derivatives incorporating Mannich bases have shown good antimicrobial activity against test microorganisms compared to ampicillin (Fandaklı et al., 2012).

Synthesis and Structural Analysis

  • The synthesis and characterization of various compounds incorporating elements similar to the query compound have been explored. For instance, the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with metals such as Ni(II), Zn(II), and Cd(II) through spectroscopic and DFT techniques provide insights into potential applications in material science and coordination chemistry (Prakash et al., 2014).

Biological Activities and Drug Design

  • Research into hybrid molecules containing piperazine structures has been conducted to investigate their biological activities. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties has been explored, with some compounds exhibiting antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).

Molecular Hybridization for Antituberculosis Activity

  • Molecular hybridization techniques have been employed to design novel compounds with potential antituberculosis activity. For example, thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in vitro (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-5-26-16(3)15-19(27)20(22(26)28)21(17-7-9-18(31-4)10-8-17)24-11-13-25(14-12-24)23(29)30-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMJWRZPUCDUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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